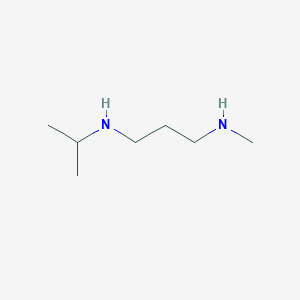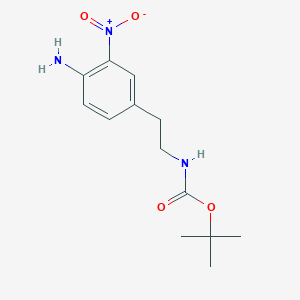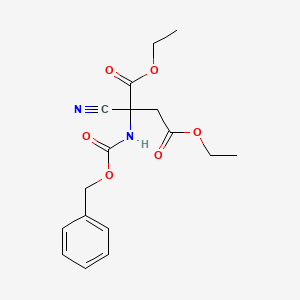
Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate
描述
Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate is an organic compound with the molecular formula C15H19NO6 It is a derivative of malonic acid and is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate typically involves the following steps:
Formation of the Enolate Ion: The starting material, diethyl malonate, is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion is then alkylated with a suitable alkyl halide to introduce the desired substituents.
Introduction of the Benzyloxycarbonyl Group: The amino group is protected by reacting it with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted malonates or cyano derivatives.
科学研究应用
Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptide mimetics and enzyme inhibitors.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The benzyloxycarbonyl group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites. The cyano group can participate in nucleophilic addition or substitution reactions, making the compound versatile in organic synthesis.
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler derivative of malonic acid without the benzyloxycarbonyl and cyano groups.
Diethyl 2-aminomalonate: Lacks the benzyloxycarbonyl protecting group.
Diethyl 2-cyanomalonate: Does not have the amino group protected by the benzyloxycarbonyl group.
Uniqueness
Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate is unique due to the presence of both the benzyloxycarbonyl protecting group and the cyano group. This combination allows for selective reactions and the synthesis of complex molecules that are not easily accessible using simpler derivatives.
属性
IUPAC Name |
diethyl 2-cyano-2-(phenylmethoxycarbonylamino)butanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6/c1-3-23-14(20)10-17(12-18,15(21)24-4-2)19-16(22)25-11-13-8-6-5-7-9-13/h5-9H,3-4,10-11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBJZPRYXPGLCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C#N)(C(=O)OCC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
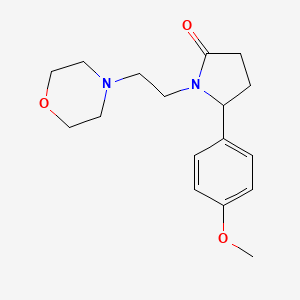
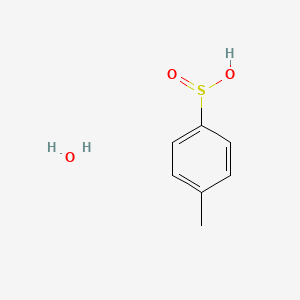
![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B3106452.png)
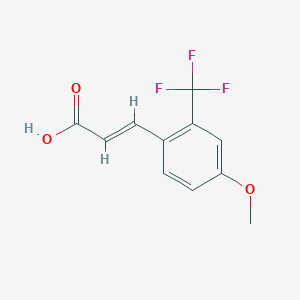
![[2-(4-Bromophenyl)ethyl]urea](/img/structure/B3106462.png)
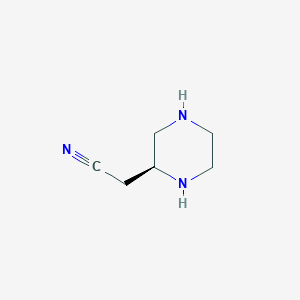
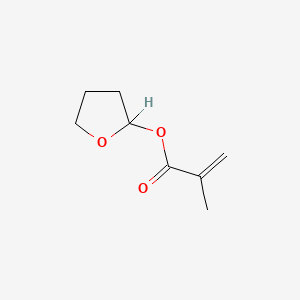
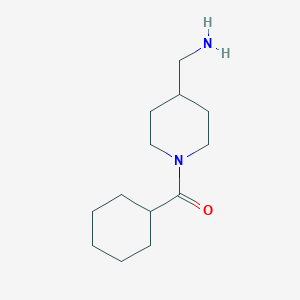
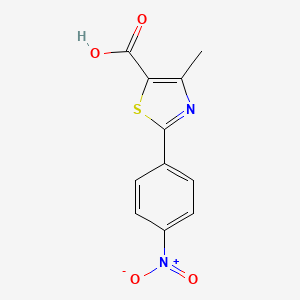
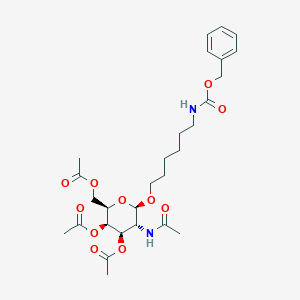

![Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine](/img/structure/B3106511.png)
